molecular formula C22H35NO3 B1667382 Arachidonylethanolamide CAS No. 94421-68-8

Arachidonylethanolamide

Cat. No. B1667382
CAS RN: 94421-68-8
M. Wt: 347.5 g/mol
InChI Key: LIGWYLOEDYSMTP-DOFZRALJSA-N
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Description

Arachidonylethanolamide, also known as Anandamide, is an endogenous cannabinoid neurotransmitter. It is an arachidonic acid derivative that acts as an endogenous ligand for the CB cannabinoid receptor and the VR1 vanilloid receptor . It inhibits calcium currents in neuroblastomas and neurons, activates the MAP kinase signaling pathway, and inhibits proliferation and induces apoptosis of lymphocytes and human breast cancer cells .


Synthesis Analysis

Arachidonylethanolamide is synthesized in the brain and functions as an endogenous ligand of the cannabinoid receptor . It is synthesized via a two-enzyme process. First, a novel phospholipid (N-arachidonylphosphatidylethanolamine) is formed by a calcium-dependent transacylase. This lipid is a substrate for a phosphodiesterase of the phospholipase D type which releases Arachidonylethanolamide .


Molecular Structure Analysis

The empirical formula of Arachidonylethanolamide is C22H37NO2 and it has a molecular weight of 347.53 . The structure of Arachidonylethanolamide was found to be predominantly linear with a seven-atom ring of the ethanolamine group having a hydrogen bond which stabilizes the molecule .


Chemical Reactions Analysis

The conformational properties of Arachidonylethanolamide were analyzed by the combined use of NMR experimental results plus molecular simulations . The vinylic group present has a cis conformation in solution. The terminal chain has a linear conformation and undergoes isotropic fast motion typical of this structure .


Physical And Chemical Properties Analysis

Arachidonylethanolamide is an oil with a color ranging from colorless to light yellow . It is soluble in ethanol and has a density of 0.92 g/mL at 25 °C .

Scientific Research Applications

Cannabinoid Receptor Binding and Effects

  • Endogenous Ligand for Cannabinoid Receptors : Anandamide was identified as a brain constituent that binds to cannabinoid receptors, suggesting its role as a natural ligand for these receptors (Devane et al., 1992).
  • Pharmacological Activity : It exhibits pharmacological activities similar to psychotropic cannabinoids, including hypothermia and analgesia in mice, highlighting its potential therapeutic applications (Fride & Mechoulam, 1993).

Metabolic Pathways and Synthesis

  • Enzymatic Hydrolysis and Synthesis : Anandamide is hydrolyzed and synthesized by specific enzymes in the brain, indicating a complex metabolic pathway that could be a target for pharmacological intervention (Ueda et al., 1995).

Neuroimmunological Impact

  • Regulation of Appetite and Immune System : Anandamide has been shown to regulate both appetite and immune responses, suggesting a role in neuroimmunology (Hollis et al., 2011).

Biochemical Interactions

  • Effects on G-Protein-Coupled Receptors : It acts on G-protein-coupled cannabinoid receptors in the brain with properties similar to exogenous cannabinoids, indicating its role in various physiological processes (Childers et al., 1994).
  • Distribution in Brain and Peripheral Tissues : Anandamide is found in various brain regions and peripheral tissues, supporting its potential role as an endogenous agonist in central and peripheral tissues (Felder et al., 1996).

Cellular and Molecular Effects

  • Influence on Sperm Fertilizing Capacity : It has been shown to reduce sperm fertilizing capacity in sea urchins by inhibiting the acrosome reaction, indicating its significance in reproductive biology (Schuel et al., 1994).

Pharmaceutical Applications

  • Solubility and Stability Enhancement : Research has been conducted to enhance the aqueous solubility and stability of anandamide for potential pharmaceutical use (Jarho et al., 1996).

Physiological and Behavioral Effects

  • Behavioral and Physiological Impact in Rodents : Anandamide has been found to cause dose-related decreases in locomotor behavior and physiological changes in rodents, contributing to our understanding of its behavioral effects (Stein et al., 1996).

Ophthalmic Applications

  • Reduction of Intraocular Pressure : Topically appliedanandamide has been demonstrated to reduce intraocular pressure in normotensive rabbits, suggesting its potential use in glaucoma therapy (Pate et al., 1995).

Future Directions

While there is some evidence to support the hypothesis that Arachidonylethanolamide is synthesized in the brain and functions as an endogenous ligand of the cannabinoid receptor, several important questions remain to be answered . These include whether the concentrations of Arachidonylethanolamide synthesized by cells are sufficient to support a signaling role in the brain .

properties

IUPAC Name

(5Z,8Z,11Z,14Z)-N-(2-hydroxyethyl)icosa-5,8,11,14-tetraenamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H37NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22(25)23-20-21-24/h6-7,9-10,12-13,15-16,24H,2-5,8,11,14,17-21H2,1H3,(H,23,25)/b7-6-,10-9-,13-12-,16-15-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGEQQWMQCRIYKG-DOFZRALJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC=CCC=CCC=CCCCC(=O)NCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)NCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H37NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301017453
Record name Anandamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301017453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

347.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Anandamide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0004080
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Anandamide

CAS RN

94421-68-8
Record name Anandamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=94421-68-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Anandamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094421688
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Anandamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301017453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ANANDAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UR5G69TJKH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Anandamide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0004080
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2,610
Citations
CJ Hillard - Prostaglandins & other lipid mediators, 2000 - Elsevier
The purpose of this review is to discuss the cellular synthesis and inactivation of two putative endogenous ligands of the cannabinoid receptor, N-arachidonylethanolamine (AEA) and 2-…
Number of citations: 301 www.sciencedirect.com
N Ueda, K Yamamoto, S Yamamoto… - … et Biophysica Acta (BBA …, 1995 - Elsevier
… from arachidonylethanolamide. In contrast, porcine leukocyte 5-1ipoxygenase did not work with arachidonylethanolamide … have run faster than arachidonylethanolamide, indicating no …
Number of citations: 209 www.sciencedirect.com
PF Pratt, CJ Hillard, WS Edgemond… - American Journal of …, 1998 - journals.physiology.org
It has been reported that the endogenous cannabinoid N-arachidonylethanolamide (AEA), commonly referred to as anandamide, has the characteristics of an endothelium-derived …
Number of citations: 134 journals.physiology.org
AD Khanolkar, V Abadji, S Lin, WAG Hill… - Journal of medicinal …, 1996 - ACS Publications
Several analogs of an endogenous cannabimimetic, arachidonylethanolamide (anandamide), were synthesized to study the structural requirements of the ethanolamide head group. …
Number of citations: 206 pubs.acs.org
WS Edgemond, CJ Hillard, JR Falck, CS Kearn… - Molecular …, 1998 - ASPET
Arachidonylethanolamide (AEA), the putative endogenous ligand of the cannabinoid receptor, has been shown to be a substrate for lipoxygenase enzymes in vitro. One goal of this …
Number of citations: 142 molpharm.aspetjournals.org
CJ Hillard, WB Campbell - Journal of Lipid Research, 1997 - ASBMB
This review presents and explores the hypothesis that N-arachidonylethanolamine (AEA, also called anandamide) is synthesized in the brain and functions as an endogenous ligand of …
Number of citations: 140 www.jlr.org
H Schuel, E Goldstein, R Mechoulam… - Proceedings of the …, 1994 - National Acad Sciences
Anandamide (arachidonylethanolamide) is an endogenous cannabinoid receptor agonist in mammalian brain. Sea urchin sperm contain a high-affinity cannabinoid receptor similar to …
Number of citations: 218 www.pnas.org
EA Stein, SA Fuller, WS Edgemond… - British journal of …, 1996 - ncbi.nlm.nih.gov
Arachidonylethanolamide (AEA; anandamide) has been isolated from mammalian brain and found to bind to, and is thought to be, an endogenous ligand for the cannabinoid receptor. …
Number of citations: 95 www.ncbi.nlm.nih.gov
S Lin, AD Khanolkar, P Fan… - Journal of medicinal …, 1998 - ACS Publications
Several analogues of the endogenous cannabinoid receptor ligand arachidonylethanolamide (anandamide) were synthesized and evaluated in order to study (a) the structural …
Number of citations: 195 pubs.acs.org
CJ Fowler, KO Jonsson, G Tiger - Biochemical pharmacology, 2001 - Elsevier
Fatty acid amide hydrolase (FAAH) is responsible for the hydrolysis of a number of important endogenous fatty acid amides, including the endogenous cannabimimetic agent …
Number of citations: 149 www.sciencedirect.com

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